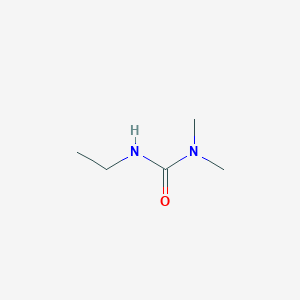
Urea, 1,1-dimethyl-3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1,1-dimethyl-3-ethyl-: is a derivative of urea, a compound widely used in various industrial and scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-substituted ureas, including 1,1-dimethyl-3-ethyl-urea, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia . Another method involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent, which is a more environmentally friendly approach .
Industrial Production Methods: Industrial production of N-substituted ureas often involves large-scale synthesis using the aforementioned methods. The process typically emphasizes economy and ease of execution, sometimes at the expense of environmental considerations . recent advancements have focused on developing resource-efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions: 1,1-dimethyl-3-ethyl-urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols .
Scientific Research Applications
Chemistry: 1,1-dimethyl-3-ethyl-urea is used as an intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of urea derivatives on various biological systems, including enzyme activity and protein interactions .
Medicine: In medicine, derivatives of urea are explored for their potential therapeutic applications, including as anticancer and antimicrobial agents .
Industry: In industry, 1,1-dimethyl-3-ethyl-urea is used in the production of polymers, resins, and other materials .
Mechanism of Action
The mechanism of action of 1,1-dimethyl-3-ethyl-urea involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of protein-protein interactions. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1,1-dimethyl-3-(2,2,2-trichloro-1-(3-(2,6-dichloro-phenyl)-thioureido)-ethyl)-urea
- 1,1-dimethyl-3-(2,3-xylyl)urea
Uniqueness: 1,1-dimethyl-3-ethyl-urea is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other urea derivatives. This uniqueness can be leveraged in various applications, including organic synthesis, pharmaceuticals, and materials science .
Properties
CAS No. |
21243-32-3 |
|---|---|
Molecular Formula |
C5H12N2O |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-ethyl-1,1-dimethylurea |
InChI |
InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
InChI Key |
HYTCSCBDAFJMIP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
![Silane, [(chlorodimethylsilyl)ethynyl]trimethyl-](/img/structure/B14719062.png)

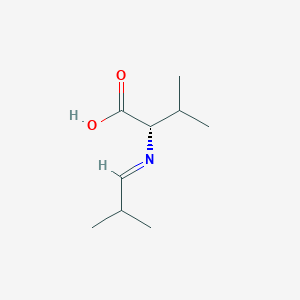



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
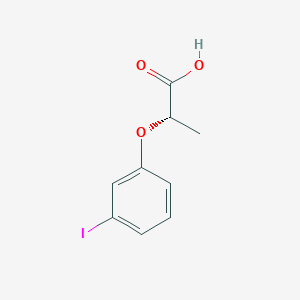
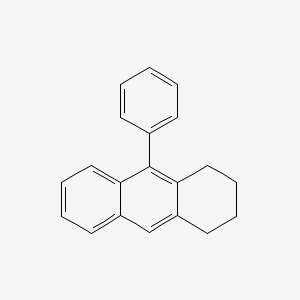
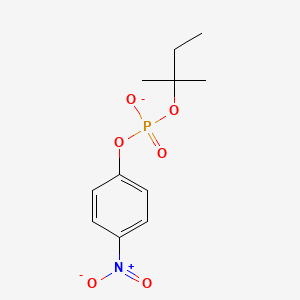
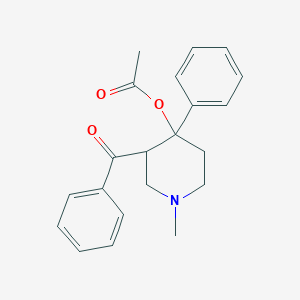
![(4S)-2,2-Dimethyl-4-[(octadecyloxy)methyl]-1,3-dioxolane](/img/structure/B14719148.png)
